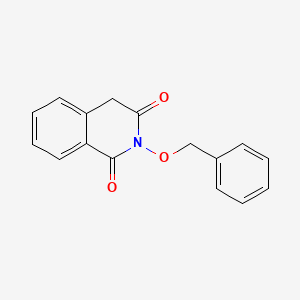

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

Description

Contextualization of the Isoquinoline-1,3(2H,4H)-dione Core Scaffold

The isoquinoline-1,3(2H,4H)-dione framework, also known as homophthalimide, is a prominent heterocyclic scaffold in medicinal chemistry and organic synthesis. organic-chemistry.orgnih.gov This structural motif is present in numerous natural compounds and has been the subject of extensive research due to its wide range of biological activities. nih.govmdpi.com The isoquinoline (B145761) ring system is a component of various alkaloids and has been associated with pharmacological properties including antimalarial, anti-HIV, antitumor, antimicrobial, and anti-inflammatory activities. mdpi.com

In recent years, synthetic chemists have focused on developing simple, mild, and efficient methods for constructing the isoquinoline-1,3(2H,4H)-dione core. rsc.orgdocumentsdelivered.com Various synthetic strategies have been reported, including:

Radical Cascade Reactions: Employing acryloyl benzamides as key substrates to react with different radical precursors. rsc.org

Cascade Reactions: Utilizing N-alkyl-N-methacryloylbenzamide and aryl aldehydes to generate derivatives in good yields under mild, metal-free conditions. rsc.org

Palladium-Catalyzed Reactions: Methods such as photoinduced benzylic C-H carbonylation/annulation of O-benzyl hydroxylamides provide access to these structures. organic-chemistry.org

The versatility of this scaffold makes it a valuable starting point for drug discovery and the development of new pharmaceuticals. nih.govmdpi.com

Significance of the 2-(Benzyloxy) Substituent in Chemical Synthesis and Derivatization

The benzyloxy group, a benzyl (B1604629) group (C₆H₅CH₂–) attached to an oxygen atom, plays a crucial role in organic synthesis, primarily as a protecting group for alcohols. wikipedia.orgnih.gov In the context of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione, the benzyloxy substituent serves as a precursor to the N-hydroxy functionality. nih.gov

The use of a benzyl group as a protecting agent is widespread in multi-step syntheses, including in the production of pharmaceuticals. ontosight.ai It effectively "masks" a reactive functional group, like a hydroxyl or amine, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. wikipedia.orgontosight.ai The benzyl group is considered robust due to its stability across a wide range of chemical conditions. wikipedia.orgnih.gov However, its removal, or "deprotection," often requires specific and sometimes harsh conditions, such as catalytic hydrogenolysis or Birch reduction, which can limit its compatibility with other sensitive functional groups. nih.gov

Recent advancements have introduced milder, visible-light-mediated methods for benzyl ether cleavage, enhancing its utility as a temporary protecting group and enabling new synthetic strategies. nih.gov In the case of this compound, the benzyloxy group is installed to facilitate the synthesis and is subsequently cleaved to yield the active compound, 2-hydroxyisoquinoline-1,3(2H,4H)-dione, which is a known inhibitor of several enzymes. nih.gov Beyond its protective role, the benzyloxy moiety is also recognized as a "pharmacophore" in certain drug designs, meaning it is a key structural feature responsible for a molecule's biological activity. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.28 g/mol |

| Crystal System | Orthorhombic |

| Synthetic Precursors | Homophthalic acid, O-Benzylhydroxylamine |

| Key Functional Role | Synthetic intermediate for 2-hydroxyisoquinoline-1,3(2H,4H)-dione |

Overview of Academic Research Trajectories for Isoquinoline-1,3(2H,4H)-dione Derivatives

Academic and industrial research into derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold has been consistently active for over a century, exploring a diverse array of potential therapeutic applications. nih.gov The core structure's amenability to substitution at various positions allows for the fine-tuning of its biological and physicochemical properties.

Key research areas for these derivatives include:

Enzyme Inhibition: A significant focus has been on the development of enzyme inhibitors. For instance, 2-hydroxyisoquinoline-1,3(2H,4H)-dione, derived from the title compound, is known to inhibit influenza endonuclease, HIV-1 reverse transcriptase RNase H, HIV-1 integrase, and Escherichia coli ribonuclease III. nih.gov Other derivatives have been investigated as inhibitors of HIV-1 integrase and aldose reductase 2 (ALR2). nih.gov

Receptor Antagonism: Certain derivatives have been probed as antagonists for progesterone (B1679170) receptors. nih.gov

Central Nervous System Agents: Historically, these compounds were investigated as potential hypnotic agents. nih.gov More recently, related structures like isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential use in Alzheimer's therapy. nih.gov

Analgesic and Anti-inflammatory Agents: Related N-substituted phthalimide (B116566) and isoindoline-1,3-dione derivatives have demonstrated analgesic and anti-inflammatory activities. mdpi.com

The development of novel, mild, and efficient functionalization methods for the isoquinoline-1,3(2H,4H)-dione skeleton remains a high-priority research area to facilitate access to a broader range of derivatives for biological screening. nih.gov

Table 2: Investigated Biological Activities of Isoquinoline-1,3(2H,4H)-dione and Related Scaffolds

| Biological Target/Activity | Scaffold |

|---|---|

| Influenza Endonuclease Inhibition | 2-Hydroxyisoquinoline-1,3(2H,4H)-dione |

| HIV-1 Integrase Inhibition | Isoquinoline-1,3(2H,4H)-dione Derivatives |

| HIV-1 Reverse Transcriptase RNase H Inhibition | 2-Hydroxyisoquinoline-1,3(2H,4H)-dione |

| Aldose Reductase 2 (ALR2) Inhibition | Isoquinoline-1,3(2H,4H)-dione Derivatives |

| Progesterone Receptor Antagonism | Isoquinoline-1,3(2H,4H)-dione Derivatives |

| Acetylcholinesterase (AChE) Inhibition | Isoindoline-1,3-dione Derivatives |

| Analgesic Activity | Isoindoline-1,3-dione Derivatives |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxy-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-10-13-8-4-5-9-14(13)16(19)17(15)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIDMDRTGMUMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Benzyloxy Isoquinoline 1,3 2h,4h Dione

Direct Synthesis of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

The most direct route for the synthesis of this compound involves the formation of the heterocyclic ring system from acyclic precursors in a single key step.

Condensation Reactions: Homophthalic Acid and O-Benzylhydroxylamine Route

The title compound, this compound, can be synthesized via the condensation of homophthalic acid with O-benzylhydroxylamine. nih.gov This reaction forms the core isoquinolinedione structure by creating the two amide bonds that define the heterocyclic ring. The process involves the reaction of the carboxylic acid groups of homophthalic acid with the amine functionality of O-benzylhydroxylamine, leading to the cyclization and formation of the dione (B5365651) product with the elimination of water.

Reaction Conditions and Apparatus Considerations (e.g., Dean-Stark Apparatus)

To facilitate the condensation reaction and ensure a high yield, it is crucial to remove the water generated during the process. This is effectively achieved by conducting the reaction at reflux temperature in a suitable solvent, such as toluene, and employing a Dean-Stark apparatus. The Dean-Stark trap collects the water as an azeotrope with the solvent. As the vapor condenses, the water, being denser than toluene, separates and is trapped, while the solvent returns to the reaction flask. This continuous removal of a byproduct shifts the chemical equilibrium in favor of the product, driving the condensation to completion.

Synthesis of Related Isoquinoline-1,3(2H,4H)-dione Scaffolds and Analogs

While direct condensation is effective for specific products, other methodologies, particularly those involving radical cascade reactions, provide a versatile platform for synthesizing a wide array of substituted isoquinoline-1,3(2H,4H)-dione analogs.

Cascade Reactions Involving N-Alkyl/Aryl-N-methacryloyl Benzamides

A robust method for constructing the isoquinoline-1,3(2H,4H)-dione skeleton involves a cascade reaction of N-alkyl-N-methacryloyl benzamides with various coupling partners, such as aryl aldehydes. rsc.orgnih.gov This approach is valued for its ability to generate the complex heterocyclic system under mild conditions, often without the need for metal catalysts. rsc.orgnih.gov These reactions provide access to a diverse range of substituted isoquinolinedione derivatives in good yields. researchgate.net

Below is a table summarizing the outcomes of a cascade reaction between various N-alkyl-N-methacryloyl benzamides and aryl aldehydes.

| Entry | N-Methacryloyl Benzamide (B126) (Substituent R1) | Aryl Aldehyde (Substituent R2) | Product | Yield (%) |

| 1 | Methyl | 4-Methylphenyl | 2-Methyl-4-(4-methylbenzoyl)isoquinoline-1,3(2H,4H)-dione | 75 |

| 2 | Methyl | 4-Methoxyphenyl | 4-(4-Methoxybenzoyl)-2-methylisoquinoline-1,3(2H,4H)-dione | 81 |

| 3 | Methyl | 4-Chlorophenyl | 4-(4-Chlorobenzoyl)-2-methylisoquinoline-1,3(2H,4H)-dione | 72 |

| 4 | Ethyl | Phenyl | 2-Ethyl-4-benzoylisoquinoline-1,3(2H,4H)-dione | 78 |

| 5 | Ethyl | 4-Nitrophenyl | 2-Ethyl-4-(4-nitrobenzoyl)isoquinoline-1,3(2H,4H)-dione | 65 |

This table is a representative compilation based on findings reported in the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives. rsc.orgnih.gov

The mechanism of this cascade reaction begins with an oxidative cross-coupling of the activated alkene within the N-alkyl-N-methacryloyl benzamide and the aldehyde. rsc.orgnih.gov This is followed by a crucial radical addition step where the newly formed radical intermediate undergoes an intramolecular cyclization onto the aromatic ring of the benzamide moiety. rsc.orgnih.gov This sequence of events efficiently constructs the final isoquinoline-1,3(2H,4H)-dione structure.

In recent years, visible-light-mediated photoredox catalysis has emerged as a powerful and green strategy for initiating such radical cascade reactions. nih.govresearchgate.net These methods often utilize a photocatalyst, such as fac-Ir(ppy)₃, which, upon irradiation with visible light (e.g., from a blue LED), can initiate the radical process under very mild, room-temperature conditions. nih.gov This approach has been successfully applied to the reaction of N-alkyl-N-methacryloyl benzamides with partners like sulfonyl chlorides and alkylboronic acids to yield various 4-substituted isoquinoline-1,3(2H,4H)-diones. nih.govresearchgate.net

The table below presents selected results from visible-light-mediated syntheses of isoquinoline-1,3(2H,4H)-dione derivatives.

| Entry | N-Methacryloyl Benzamide (Substituent R1) | Radical Precursor | Photocatalyst | Product | Yield (%) |

| 1 | Methyl | Methanesulfonyl chloride | fac-Ir(ppy)₃ | 2-Methyl-4-(methylsulfonylmethyl)isoquinoline-1,3(2H,4H)-dione | 85 |

| 2 | Methyl | Cyclohexylboronic acid | Ru(bpy)₃Cl₂·6H₂O | 4-Cyclohexyl-2-methylisoquinoline-1,3(2H,4H)-dione | 75 |

| 3 | Ethyl | p-Toluenesulfonyl chloride | fac-Ir(ppy)₃ | 2-Ethyl-4-(tosylmethyl)isoquinoline-1,3(2H,4H)-dione | 92 |

| 4 | Phenyl | Isopropylboronic acid | Ru(bpy)₃Cl₂·6H₂O | 4-Isopropyl-2-phenylisoquinoline-1,3(2H,4H)-dione | 68 |

This table is a representative compilation based on findings reported in visible-light-mediated syntheses. nih.govresearchgate.net

Enantioselective Synthesis through Chiral Catalysis (e.g., aza-Friedel−Crafts Reaction)

The enantioselective synthesis of derivatives of this compound can be effectively achieved through chiral catalysis, with the aza-Friedel-Crafts reaction being a prominent example. This powerful carbon-carbon bond-forming reaction involves the addition of an electron-rich aromatic compound to an imine, and when catalyzed by a chiral entity, it can proceed with high stereocontrol.

A highly effective method for the enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives involves the use of a chiral phosphoric acid as a catalyst. nih.gov This approach has been successfully applied to the reaction of ketimines derived from the isoquinoline-1,3(2H,4H)-dione scaffold with nucleophiles such as indoles and pyrroles. nih.gov The chiral phosphoric acid activates the ketimine, facilitating the nucleophilic attack and controlling the stereochemical outcome of the reaction. This methodology has proven to be robust, affording the desired products in good to excellent yields and with high enantioselectivities. nih.gov

The general procedure for this asymmetric aza-Friedel-Crafts reaction typically involves the reaction of a ketimine, often generated in situ from a precursor like a 4-amino-isoquinoline-1,3-dione derivative, with an indole (B1671886) or other electron-rich aromatic compound in the presence of a catalytic amount of a chiral phosphoric acid, such as a BINOL-derived catalyst. nih.govresearchgate.net The reaction conditions are generally mild, and the process is attractive for the construction of chiral molecules containing the isoquinoline-1,3(2H,4H)-dione core.

The versatility of the aza-Friedel-Crafts reaction in this context allows for the introduction of a variety of substituents at the C-4 position of the isoquinoline-1,3(2H,4H)-dione ring, leading to a diverse library of chiral compounds for further biological evaluation. The high degree of enantioselectivity achieved is a testament to the efficacy of chiral phosphoric acid catalysis in controlling the stereochemistry of the addition. nih.govnih.gov

Chemical Transformations and Derivatization of this compound

The this compound core is a versatile scaffold that can undergo various chemical transformations and derivatizations to generate a wide array of functionalized molecules. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

Debenzylation to 2-Hydroxyisoquinoline-1,3(2H,4H)-dione as a Key Transformation

A pivotal transformation of this compound is its debenzylation to yield 2-hydroxyisoquinoline-1,3(2H,4H)-dione. This reaction is significant as the resulting N-hydroxyimide moiety is a key pharmacophore in many biologically active compounds, including inhibitors of various enzymes. nih.gov

The removal of the benzyl (B1604629) protecting group can be accomplished through several methods, with catalytic hydrogenation being a common and efficient approach. This method typically employs a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. sigmaaldrich.com The reaction is generally clean and proceeds under relatively mild conditions.

Catalytic transfer hydrogenation is another effective method for the debenzylation of N-benzyloxy compounds. This technique utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or cyclohexene, in the presence of a palladium catalyst. sigmaaldrich.com It offers an alternative to using gaseous hydrogen and can be advantageous in certain laboratory settings. The choice of catalyst and hydrogen donor can be optimized to achieve high yields and chemoselectivity. sigmaaldrich.com

Strategies for Functionalization of the Isoquinoline-1,3(2H,4H)-dione Ring System

The isoquinoline-1,3(2H,4H)-dione ring system offers multiple sites for functionalization, allowing for a systematic investigation of structure-activity relationships. Modifications at the N-2, C-4, and the C-5, C-6, and C-7 positions of the benzene (B151609) ring have been explored to modulate the biological properties of these compounds.

While this article focuses on the 2-benzyloxy derivative, it is important to note that modifications at the N-2 position of the isoquinoline-1,3(2H,4H)-dione core significantly influence biological activity. The benzyloxy group itself is often a protecting group, and its removal to the N-hydroxy derivative is a key step in creating active compounds. nih.gov

Studies on related isoindoline-1,3-dione derivatives have shown that the nature of the N-substituent is critical for activity. For instance, the introduction of different N-aryl or N-alkyl groups can modulate the analgesic, anti-inflammatory, and other biological properties of the resulting compounds. mdpi.comnih.gov In the context of this compound, the benzyloxy group serves as a precursor to the often more biologically active N-hydroxy functionality.

The following table summarizes the impact of various N-2 substituents on the activity of the broader class of isoquinoline-1,3-dione and related isoindoline-1,3-dione derivatives, providing a rationale for the importance of the debenzylation step.

| N-2 Substituent | General Impact on Biological Activity | Reference |

| Hydroxy | Often essential for enzyme inhibitory activity | nih.gov |

| Aryl | Modulates analgesic and anti-inflammatory properties | mdpi.com |

| N-benzyl pyridinium | Potent acetylcholinesterase inhibitory activity | nih.gov |

The C-4 position of the isoquinoline-1,3(2H,4H)-dione ring is a prime target for modification to explore structure-activity relationships (SAR). The introduction of various substituents at this position can significantly impact the biological profile of the molecule.

Research on 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones has identified these compounds as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). plos.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been employed to understand the structural features required for CDK4 inhibition. plos.org These studies have highlighted the importance of the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in determining the inhibitory activity. plos.org

Furthermore, the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones has been demonstrated as a mild and efficient method for introducing a variety of substituents at the C-4 position. nih.gov This approach allows for the synthesis of a diverse range of derivatives for biological screening. Enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives has also been established, providing chiral building blocks for further elaboration. nih.gov

The table below illustrates the types of C-4 modifications and their observed effects on the biological activity of isoquinoline-1,3(2H,4H)-dione derivatives.

| C-4 Modification | Biological Target/Activity | Key Findings from SAR Studies | Reference |

| Phenylaminomethylene | CDK4 Inhibition | The nature and substitution pattern of the phenylamino (B1219803) group are critical for potency and selectivity. | plos.org |

| Introduction of fluorinated moieties | General biological activity | Photochemical methods provide a mild route to introduce fluorine, which can modulate pharmacokinetic properties. | nih.gov |

| Alkylamination | General biological activity | Enantioselective methods allow for the synthesis of chiral C-4 substituted derivatives. | nih.gov |

Substitutions on the benzene ring of the isoquinoline-1,3(2H,4H)-dione scaffold, specifically at the C-5, C-6, and C-7 positions, have been shown to have profound biological implications. These modifications can influence the potency and selectivity of the compounds against various biological targets.

A study on C-6 and C-7 aryl-substituted 2-hydroxyisoquinoline-1,3-diones, the debenzylated analogs of the title compound, revealed their potential as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. nih.gov The research indicated that C-6 substituted analogs, a previously unexplored chemotype, consistently inhibited both the HCV replicon and the recombinant NS5B enzyme in the low micromolar range. nih.gov Molecular modeling suggested that these inhibitors likely bind to the active site of the NS5B polymerase. nih.gov

This work underscores the importance of exploring substitutions on the aromatic ring of the isoquinoline-1,3(2H,4H)-dione core to discover novel therapeutic agents. The synthetic routes to these derivatives often involve the cyclization of appropriately substituted precursors. nih.gov

The following table summarizes the biological implications of substitutions at the C-5, C-6, and C-7 positions based on studies of the closely related 2-hydroxyisoquinoline-1,3-diones.

| Position of Substitution | Type of Substituent | Biological Implication | Reference |

| C-6 | Aryl | Inhibition of HCV NS5B polymerase | nih.gov |

| C-7 | Aryl | Inhibition of HIV integrase and RNase H | nih.gov |

Advanced Structural Elucidation of 2 Benzyloxy Isoquinoline 1,3 2h,4h Dione

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique has been employed to elucidate the precise atomic arrangement within 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione, yielding critical data on its crystal system, molecular conformation, and intermolecular interactions.

Determination of Crystal System and Space Group

The crystallographic analysis of this compound reveals that it crystallizes in the orthorhombic system. nih.gov The specific space group was determined to be Pna2₁. nih.gov This non-centrosymmetric space group dictates the symmetry operations that can be applied to the asymmetric unit to generate the entire crystal lattice. The unit cell parameters, which define the dimensions of the repeating unit in the crystal, were precisely measured at a temperature of 100 K. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃NO₃ |

| Formula Weight | 267.28 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.677 (4) |

| b (Å) | 12.003 (10) |

| c (Å) | 13.885 (10) |

| Volume (ų) | 1279.4 (15) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

Data sourced from Ishikawa & Matsuo (2013). nih.gov

Analysis of Molecular Conformation and Planarity of the Isoquinoline (B145761) Moiety

The molecular structure determined by X-ray diffraction confirms that the compound exists in its keto form. nih.gov A key feature of the molecule is the isoquinoline moiety, which is observed to be essentially planar, with a root-mean-square (r.m.s.) deviation of 0.0424 Å from the least-squares plane. nih.govnih.gov This planarity is a significant characteristic of the isoquinoline ring system.

Elucidation of Intermolecular Interactions in the Solid State

The packing of this compound molecules within the crystal is stabilized by a combination of weak intermolecular forces. These interactions, while individually not strong, collectively create a stable, three-dimensional supramolecular architecture. nih.gov The primary interactions identified are C—H···O hydrogen bonds and C—H···π interactions. nih.govnih.gov

In the crystal lattice, molecules are interconnected through weak C—H···O hydrogen bonds. nih.gov These interactions involve hydrogen atoms attached to carbon atoms acting as donors and electronegative oxygen atoms acting as acceptors. Specifically, one such interaction occurs between a methylene (B1212753) hydrogen atom of the isoquinoline ring and a carbonyl oxygen atom of a neighboring molecule. Another C—H···O bond is formed between a hydrogen atom on the isoquinoline's benzene (B151609) ring and the other carbonyl oxygen atom on an adjacent molecule, linking the molecules into a cohesive network. nih.gov

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C4—H21A···O18ⁱ | 0.99 | 2.58 | 3.556 (7) | 171 |

| C6—H25···O19ⁱⁱ | 0.95 | 2.91 | 3.556 (7) | 124 |

Symmetry codes: (i) x + 1/2, -y + 3/2, z; (ii) -x + 1/2, y - 1/2, z - 1/2. Data sourced from Ishikawa & Matsuo (2013). nih.gov

Table 3: C—H···π Interaction Geometry (Å, °)

| D—H···Cg | D—H | H···Cg | D···Cg | D—H···Cg |

|---|---|---|---|---|

| C7—H26···Cg2ⁱⁱⁱ | 0.95 | 2.88 | 3.470 (8) | 122 |

Symmetry code: (iii) -x + 1, -y + 1, z - 1/2. Cg2 denotes the centroid of the benzyl (B1604629) phenyl ring. Data sourced from Ishikawa & Matsuo (2013). nih.gov

Crystallization Methods for High-Quality Single Crystals

The successful elucidation of a crystal structure is critically dependent on the ability to grow high-quality single crystals of sufficient size and perfection. For this compound, single crystals suitable for X-ray diffraction analysis were obtained by the method of slow evaporation. nih.gov This technique involved dissolving the synthesized compound in ethyl acetate (B1210297) and allowing the solvent to evaporate slowly at room temperature, which facilitated the gradual and orderly growth of the crystals. nih.gov

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are essential for confirming the presence and connectivity of the isoquinoline and benzyloxy moieties.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of both the isoquinoline and benzyl groups, as well as the methylene protons of the isoquinoline and benzyloxy groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

The aromatic protons of the isoquinoline ring typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments. Similarly, the five protons of the benzyl group's phenyl ring also resonate in the aromatic region. The two methylene protons of the benzyloxy group (-O-CH₂-Ph) are chemically equivalent and typically appear as a singlet, while the two methylene protons of the isoquinoline ring system (-CO-CH₂-Ar) also present as a distinct singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbons of the dione (B5365651) functionality, which are typically found in the most downfield region. The aromatic carbons of both the isoquinoline and benzyl rings will appear in the intermediate region of the spectrum. The methylene carbons of the benzyloxy and isoquinoline groups will resonate in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

| Aromatic-H | 7.20-8.00 (m, 9H) | 125.0-140.0 | Protons on the isoquinoline and benzyl aromatic rings |

| Methylene-H | ~5.20 (s, 2H) | ~78.0 | Protons of the benzyloxy methylene group (-O-CH₂-Ph) |

| Methylene-H | ~4.30 (s, 2H) | ~35.0 | Protons of the isoquinoline methylene group (-CO-CH₂-Ar) |

| Carbonyl-C | - | ~165.0, ~163.0 | Carbonyl carbons of the dione functional group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features.

The most prominent absorptions in the IR spectrum are due to the carbonyl (C=O) stretching vibrations of the dione functional group. These typically appear as strong, sharp bands in the region of 1650-1750 cm⁻¹. The presence of two carbonyl groups in conjugation with the aromatic system may result in two distinct absorption bands.

Stretching vibrations of the aromatic carbon-carbon bonds (C=C) of both the isoquinoline and benzyl rings are expected in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹, while the C-H stretching of the methylene groups will be observed just below 3000 cm⁻¹. The carbon-nitrogen (C-N) stretching vibration of the imide functionality and the carbon-oxygen (C-O) stretch of the benzyloxy group will also give rise to characteristic bands in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Functional Group |

| C=O Stretch | 1710 - 1750 and 1660 - 1700 | Strong | Dione (Imide) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | Isoquinoline and Benzyl Rings |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Aromatic Rings |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Methylene Groups |

| C-N Stretch | 1200 - 1350 | Medium | Imide |

| C-O Stretch | 1000 - 1300 | Medium | Benzyloxy Ether |

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₆H₁₃NO₃, the expected exact mass is approximately 267.0895 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural clues. A common and significant fragmentation pathway for this molecule is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often a prominent peak in the mass spectra of benzyl-containing compounds.

Another likely fragmentation involves the loss of the entire benzyloxy group, resulting in an ion corresponding to the isoquinoline-1,3(2H,4H)-dione radical cation. Further fragmentation of the isoquinoline ring system can also occur, leading to a series of smaller fragment ions that can be rationalized based on the known fragmentation patterns of isoquinoline derivatives.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

| 267 | [C₁₆H₁₃NO₃]⁺ | - | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | [C₉H₆NO₃]• | Benzyl Cation (Tropylium ion) |

| 160 | [C₉H₆NO₂]⁺ | C₇H₇O• | Isoquinoline-1,3-dione fragment |

| 132 | [C₈H₄O₂]⁺ | C₈H₉NO | Phthalic anhydride-like fragment |

| 104 | [C₇H₄O]⁺ | C₉H₉NO₂ | Benzoyl-like fragment |

| 76 | [C₆H₄]⁺ | C₁₀H₉NO₃ | Benzyne radical cation |

Biological Activities and Mechanistic Insights of Isoquinoline 1,3 2h,4h Dione Derived Compounds

Inhibition of Key Viral Metalloenzymes by 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Analogs (as products of debenzylation)

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) scaffold has been identified as a potent inhibitor of several metalloenzymes that are crucial for the replication of various viruses. nih.govnih.gov This inhibitory activity is attributed to the specific arrangement of oxygen atoms within the molecule, which effectively sequesters the metal ions in the enzyme's active site. mdpi.com

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the viral life cycle, possessing both DNA polymerase and ribonuclease H (RNase H) activities. plos.orgpreprints.org While numerous drugs target the polymerase function of RT, the RNase H domain remains a less exploited therapeutic target. nih.govpreprints.org Analogs of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been shown to inhibit both functions of HIV-1 RT.

The HID scaffold is known to confer active site-directed inhibition of divalent metal-dependent enzymes, including HIV RNase H. nih.gov The primary function of the RNase H domain is the selective degradation of the RNA strand in RNA/DNA hybrids during reverse transcription. nih.gov Certain substituted HID derivatives have demonstrated potent and selective inhibition of RNase H, with some compounds showing inhibitory concentrations (IC50) in the sub-micromolar to low micromolar range. nih.gov For instance, various C-5, C-6, and C-7 substituted HID analogs have been synthesized and evaluated, with some exhibiting IC50 values between 0.20 µM and 2.0 µM for RNase H inhibition. nih.gov

Interestingly, while some of these analogs inhibit both the RNase H and polymerase functions of RT, others display selectivity for the RNase H domain. nih.govmdpi.com The basic pharmacophore, 2-hydroxy-(4H)-isoquinoline-1,3-dione, has been shown to specifically inhibit the RNase H activity with sub-micromolar potency, while being inactive against the RT polymerase activity. mdpi.com However, other studies have reported dual inhibition. brieflands.com

Below is a table summarizing the inhibitory activities of selected 2-hydroxyisoquinoline-1,3(2H,4H)-dione analogs against HIV-1 RT functions.

| Compound Analog | Target | IC50 (µM) |

| C-7 Aryl Substituted HID (4a) | RNase H | 1.2 |

| C-6 Aryl Substituted HID (5a) | RNase H | 1.1 |

| C-5 Aryl Substituted HID (7a) | RNase H | 2.0 |

| General HID Subtypes (4-9) | RNase H | 0.20 - 2.0 |

| BBNH | RNase H | 3.5 |

| BBNH | RDDP | 0.8 - 3.4 |

| BBNH | DDDP | ~12 |

Data sourced from multiple studies. nih.govnih.gov

HIV-1 integrase (IN) is another essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. brieflands.com This process involves two key catalytic steps: 3'-processing and strand transfer. nih.gov The 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) scaffold has been extensively studied as a potent inhibitor of HIV-1 IN. nih.govdaneshyari.comnih.gov

These compounds act as catalytic site inhibitors, potently blocking both the 3'-processing and strand transfer reactions of the integrase enzyme. nih.gov A significant advantage of certain HID derivatives is their high barrier to the development of drug resistance. nih.govnih.gov For example, the derivative MB-76 has shown potent activity against wild-type and raltegravir-resistant HIV-1 variants, with no resistance selection observed in cell culture. nih.gov This favorable resistance profile is partly attributed to the compact nature of the HID scaffold, which primarily interacts with highly conserved residues in the enzyme's active site. nih.gov

Structure-activity relationship (SAR) studies have revealed that modifications at the C4 position of the isoquinoline-1,3(2H,4H)-dione ring can significantly influence the inhibitory potency against HIV-1 IN. brieflands.comnih.gov The introduction of carboxamido chains at this position has led to compounds with low micromolar to low nanomolar anti-HIV activities. brieflands.comdaneshyari.com

| Compound Analog | Target | Activity |

| 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HQDs) | HIV-1 Integrase | Potent inhibitors of 3' processing and strand transfer |

| MB-76 (HID derivative) | HIV-1 Integrase | Potently blocks HIV integration; active against raltegravir-resistant variants |

| 4-pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 Integrase | Low micromolar inhibition |

| 4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 Integrase | Low micromolar inhibition |

The endonuclease activity of the influenza virus polymerase acidic (PA) protein is a validated target for antiviral drug development. nih.gov This enzyme is responsible for the "cap-snatching" process, which is essential for the transcription of the viral genome. The active site of the influenza endonuclease contains two divalent metal ions, making it a suitable target for inhibitors that can chelate these metals. nih.gov

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold is a known inhibitor of influenza endonuclease. nih.govnih.gov The inhibitory mechanism is believed to involve the chelation of the two metal ions in the enzyme's active site by the N-hydroxy and keto functional groups of the inhibitor. nih.gov One study reported an IC50 value of 15 µM for the inhibition of influenza virus cap-dependent endoribonuclease by 2-hydroxy-4H-isoquinoline-1,3-dione. nih.gov

Escherichia coli Ribonuclease III (RNase III) is a member of a family of double-stranded RNA-specific endoribonucleases that play roles in RNA processing and gene regulation. Its catalytic mechanism also involves two divalent metal ions. Research has shown that 2-hydroxy-4H-isoquinoline-1,3-dione inhibits the activity of E. coli RNase III. nih.gov

The inhibition is noncompetitive, indicating that the inhibitor does not interfere with the binding of the RNA substrate to the enzyme. nih.gov The IC50 values for this inhibition were determined to be 14 µM for the Mg2+-supported reaction and 8 µM for the Mn2+-supported reaction. nih.gov This suggests that the inhibitor acts by binding to the enzyme or the enzyme-substrate complex at a site distinct from the substrate-binding site, likely by chelating the catalytic metal ions. nih.gov

| Enzyme | Metal Ion | IC50 (µM) |

| E. coli RNase III | Mg2+ | 14 |

| E. coli RNase III | Mn2+ | 8 |

The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. wikipedia.orgpatsnap.com As such, it is a prime target for the development of direct-acting antiviral agents. wikipedia.orgnih.gov The 2-hydroxyisoquinoline-1,3-dione (HID) scaffold is known to be an active site-directed inhibitor of divalent metal-dependent enzymatic functions, which includes the HCV NS5B polymerase. nih.gov The inhibition of NS5B polymerase by these compounds halts the synthesis of viral RNA, thereby preventing viral replication. patsnap.com

Comprehensive Mechanistic Studies of Enzyme Inhibition

The primary mechanism by which 2-hydroxyisoquinoline-1,3(2H,4H)-dione and its analogs inhibit the aforementioned metalloenzymes is through the chelation of the divalent metal ions (typically Mg2+ or Mn2+) present in their catalytic active sites. nih.govnih.gov These metal ions are crucial for the enzymatic reactions, often playing a role in stabilizing the transition state and facilitating nucleophilic attack.

The inhibitory pharmacophore consists of the N-hydroxy and keto functional groups, which are positioned in a way that allows for stereochemically compatible interaction with two divalent metal ions separated by approximately 4 Å in the active site. nih.gov Crystal structures of these inhibitors bound to the active sites of enzymes like the prototype foamy virus (PFV) intasome (a model for HIV-1 integrase) have confirmed this binding mode. nih.gov These structures reveal that the three oxygen atoms of the inhibitor's metal-chelating core are all located on a single ring, which contributes to its potent inhibitory activity. nih.gov

Physicochemical studies have shown that these compounds can form both 1:1 and 1:2 (metal/ligand) complexes with magnesium ions in solution, further supporting the metal chelation mechanism. nih.gov In the case of E. coli RNase III, the noncompetitive inhibition pattern suggests that the inhibitor binds to a site other than the substrate-binding site, which is consistent with the chelation of the catalytic metal ions that are essential for the enzyme's function but not for substrate recognition. nih.gov

For HIV-1 integrase, the extended linker connecting the metal-chelating core to other parts of the inhibitor molecule can provide additional flexibility, allowing the inhibitor to bind effectively even in the perturbed active sites of drug-resistant enzyme variants. nih.gov This contributes to the high barrier to resistance observed with some of these compounds. nih.govnih.gov

Role of Metal Ion Coordination in Enzyme Binding and Activity (Mg2+, Mn2+ Complexation)

The interaction with metal ions is a critical aspect of the inhibitory mechanism for many isoquinoline-1,3(2H,4H)-dione derivatives. These compounds can act as chelating agents, binding to divalent metal ions like Magnesium (Mg²⁺) and Manganese (Mn²⁺) that are often essential cofactors in the active sites of enzymes. nih.govuzh.ch This coordination is facilitated by the structural arrangement of the isoquinoline-1,3(2H,4H)-dione core.

Molecular modeling studies have shed light on this interaction, particularly in the context of Tyrosyl DNA Phosphodiesterase 2 (TDP2) inhibition. nih.gov It is proposed that the two carbonyl oxygens at the C-1 and C-3 positions, along with the nitrogen atom of the dione (B5365651) ring, form a coordination sphere that can bind a Mg²⁺ ion present in the enzyme's active site. nih.gov This metal ion coordination is believed to play a dual role:

Anchoring the Inhibitor: By chelating the metal ion, the inhibitor is correctly oriented and stabilized within the enzyme's active site.

Modulating Catalytic Activity: The binding of the inhibitor to the metal ion can disrupt the ion's essential role in the catalytic cycle, preventing the binding of the natural substrate or the stabilization of the transition state. researchgate.net

This ability to coordinate with essential metal cofactors is a key feature of the scaffold's mechanism and a foundational principle in the design of potent inhibitors based on this structure. nih.gov

Active Site Directed Inhibition Mechanisms

Derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold function as active site-directed inhibitors. Their inhibitory action is not random but is specifically targeted to the catalytic core of the enzyme. The mechanism is multifaceted, relying on a combination of interactions that collectively block the enzyme's function.

In the case of TDP2, inhibitors based on this scaffold are thought to operate through a mechanism distinct from other known inhibitor classes, such as deazaflavins, which are known to occupy the DNA-binding groove of the enzyme. nih.gov The isoquinoline-1,3-dione core, by contrast, appears to directly target the catalytic machinery. The key interactions governing this active site inhibition include:

Metal Ion Coordination: As detailed previously, chelation of the active site Mg²⁺ ion is a primary anchoring event. nih.gov

Hydrogen Bonding: The NH group at the N-2 position of the dione ring is crucial. It can act as a hydrogen bond donor, forming a critical interaction with amino acid residues in the active site. This is supported by structure-activity relationship studies which show that substitution at this position leads to a loss of potency. nih.gov

Hydrophobic and van der Waals Interactions: Substituents on the core scaffold, such as the benzylidene group at the C-4 position, can engage in hydrophobic interactions with nonpolar pockets within the active site, further enhancing binding affinity and contributing to the inhibitor's potency.

By establishing this network of interactions, the inhibitor effectively occupies the active site, physically preventing the binding of the enzyme's natural substrate and thereby halting the catalytic process.

Structure-Activity Relationship (SAR) Studies of Isoquinoline-1,3(2H,4H)-dione Derivatives

Systematic investigation into the structure-activity relationships (SAR) of isoquinoline-1,3(2H,4H)-dione derivatives has been instrumental in identifying the key structural features required for potent and selective enzyme inhibition. These studies have primarily focused on modifications at various positions of the core scaffold.

Influence of Substituents at N-2, C-4, C-5, C-6, and C-7 Positions on Biological Potency and Selectivity

Modifications at specific positions on the isoquinoline-1,3(2H,4H)-dione ring system have profound effects on the compound's biological activity.

N-2 Position: This position is highly sensitive to substitution. SAR studies consistently show that the presence of an unsubstituted NH group is critical for inhibitory activity. nih.gov Substitution at the N-2 position generally leads to a significant loss of potency. nih.gov This strongly suggests that the N-H proton acts as a crucial hydrogen bond donor, interacting with key residues in the enzyme's active site. nih.gov

C-4 Position: The C-4 position is a key site for introducing diversity and modulating potency. Extensive research has shown that not all modifications at this position are beneficial. For instance, the introduction of C-4 enamine analogs or other simple modifications often results in a lack of inhibition. nih.gov However, the introduction of a benzylidene substitution at the C-4 position has proven to be particularly effective, leading to a new subtype of potent TDP2 inhibitors. nih.gov The nature and substitution pattern on the benzylidene ring itself can further fine-tune the activity.

C-5, C-6, and C-7 Positions: These positions are part of the fused benzene (B151609) ring of the isoquinoline (B145761) core. Early SAR studies focused on substitutions around this ring. nih.gov While modifications at these positions can influence potency, the SAR trends are often more complex and target-dependent compared to the more dramatic effects seen with N-2 and C-4 substitutions. These positions offer an avenue for optimizing pharmacokinetic properties and achieving selectivity against different enzyme targets.

The following table summarizes the general SAR findings for TDP2 inhibitors based on the isoquinoline-1,3(2H,4H)-dione scaffold.

| Position | Structural Feature | Effect on Potency | Rationale |

|---|---|---|---|

| N-2 | Unsubstituted (N-H) | Essential for activity | Acts as a critical hydrogen bond donor in the active site. nih.gov |

| N-2 | Substitution (e.g., N-Alkyl, N-Aryl) | Loss of potency | Disrupts the key hydrogen bonding interaction. nih.gov |

| C-4 | Benzylidene substitution | Enhances potency | Provides favorable hydrophobic and van der Waals interactions. nih.gov |

| C-4 | Enamine or other modifications | Lack of inhibition | Unfavorable steric or electronic properties for active site binding. nih.gov |

| C-5, C-6, C-7 | Various substituents | Modulates potency and selectivity | Allows for fine-tuning of binding interactions and physicochemical properties. nih.gov |

Design Principles for Potent Enzyme Inhibitors Based on the Isoquinoline-1,3(2H,4H)-dione Scaffold

Based on the accumulated SAR data, a set of guiding principles has been established for the rational design of potent enzyme inhibitors using the isoquinoline-1,3(2H,4H)-dione scaffold. nih.govfigshare.com

Preserve the Core Dione Motif: The 1,3-dione functionality is fundamental. The carbonyl groups are essential for coordinating with metal ions in the active site, a key component of the binding mechanism. nih.gov

Maintain an Unsubstituted N-2 Position: The N-H group should be kept free to act as a hydrogen bond donor. This interaction is consistently shown to be critical for high-potency inhibition. nih.gov

Utilize a C-4 Benzylidene Moiety: For TDP2 inhibition, the introduction of a 4-benzylidene group is a validated strategy for achieving potent activity. Further optimization can be achieved by exploring different substituents on the phenyl ring of the benzylidene group. nih.gov

Explore Benzene Ring Substitutions: While the N-2 and C-4 positions are often the primary drivers of potency, substitutions at the C-5, C-6, and C-7 positions on the fused benzene ring can be used to refine activity, improve selectivity against other enzymes, and optimize pharmacokinetic properties like solubility and metabolic stability.

Adherence to these principles provides a robust framework for developing novel and effective enzyme inhibitors for various therapeutic targets.

Other Targeted Biological Activities for Related Scaffolds

Tyrosyl DNA Phosphodiesterase 2 (TDP2) Inhibition

A primary and well-documented biological activity for the isoquinoline-1,3(2H,4H)-dione scaffold is the selective inhibition of Tyrosyl DNA Phosphodiesterase 2 (TDP2). figshare.commdpi.com TDP2 is a crucial enzyme in DNA repair pathways, specifically responsible for repairing DNA double-strand breaks that are generated by topoisomerase II (Top2). nih.gov By stabilizing the transient complex between Top2 and DNA, clinical anticancer drugs known as Top2 poisons (e.g., etoposide) induce cell death. TDP2 counteracts this effect by repairing the damage, thus contributing to drug resistance. mdpi.com

Inhibiting TDP2 is therefore a promising therapeutic strategy to enhance the efficacy of existing Top2-targeting anticancer drugs. figshare.com The isoquinoline-1,3(2H,4H)-dione scaffold has been identified as a viable and selective chemotype for achieving this inhibition. nih.govfigshare.com Extensive screening and SAR studies have led to the identification of specific derivatives with significant potency.

The table below lists some of the notable 4-benzylideneisoquinoline-1,3(2H,4H)-dione derivatives and their corresponding inhibitory activity against TDP2.

| Compound | Substituent on Benzylidene Ring | TDP2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 12q | 2,3-dichloro | 4.8 | nih.gov |

| 12p | 2,5-dichloro | 5.8 | nih.gov |

| 12o | 2,3-difluoro | 7.7 | nih.gov |

| 12n | 2,5-difluoro | 9.1 | nih.gov |

These findings underscore the potential of the isoquinoline-1,3(2H,4H)-dione scaffold in the development of adjunct therapies for cancer treatment. nih.gov

Anticancer Activity in Select Analogues

While research specifically detailing the anticancer properties of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is not extensively available in the current body of scientific literature, numerous studies have investigated the potential of its structural analogues, the isoquinoline-1,3(2H,4H)-diones, as valuable scaffolds in the development of novel anticancer agents. These derivatives have demonstrated a range of cytotoxic and antitumor activities across various cancer cell lines, underscoring the therapeutic potential of this chemical class.

Investigations into 2-amino-benzo[de]isoquinoline-1,3-dione derivatives have revealed significant cytotoxic effects against several human cancer cell lines. A study evaluating a series of these compounds identified several analogues with notable activity against colon (HCT-116), hepatocellular (Hep-G2), and breast (MCF-7) cancer cells. The half-maximal inhibitory concentration (IC50) values for the most potent of these compounds were found to be in the low microgram per milliliter range, indicating substantial cytotoxic potential that could serve as a basis for the design of more potent antitumor agents through further structural modifications. nih.govresearchgate.net

Similarly, research into 2-arylisoquinoline-1,3(2H,4H)-diones has yielded promising results. In one study, a series of these compounds were synthesized and evaluated for their cytotoxic activities against A431 (skin squamous cell carcinoma), A549 (lung adenocarcinoma), and PC3 (prostate cancer) cell lines. One particular analogue, compound 1b, demonstrated superior cytotoxic activity compared to the other synthesized compounds. researchgate.net Further in vivo evaluation of this compound in a nude mice xenograft model with PANC-1 (pancreatic cancer) cells suggested its potential to inhibit tumor growth. researchgate.net

The broader family of isoquinolinone derivatives has also been a focal point of anticancer research. For instance, a series of 3-aminoisoquinolin-1(2H)-one derivatives were screened for their anticancer activity across a panel of 60 human tumor cell lines. Among these, derivatives with thiazolyl or pyrazolyl substituents at the 3-amino group, and without substituents at the C(4) position of the isoquinoline ring, were found to be the most effective. univ.kiev.ua Specifically, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one emerged as a lead compound, demonstrating potent and selective activity against breast cancer cell lines. univ.kiev.ua

These findings collectively highlight the isoquinoline-1,3(2H,4H)-dione and its related isoquinolinone core as a privileged scaffold in the design of new anticancer therapeutics. The diverse substitutions at various positions of the isoquinoline ring system have been shown to significantly influence the cytotoxic potency and selectivity of these compounds, offering a versatile platform for the development of novel and effective cancer treatments.

Table 1: Cytotoxic Activity of Select 2-Amino-benzo[de]isoquinoline-1,3-dione Analogues nih.govresearchgate.net

| Compound | HCT-116 IC50 (µg/mL) | Hep-G2 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |

| 14 | 2.1 | 1.3 | 1.9 |

| 15 | 3.4 | 2.8 | 3.1 |

| 16 | 4.5 | 3.9 | 4.2 |

| 21 | 6.8 | 5.7 | 6.1 |

| 22 | 8.3 | 7.1 | 7.9 |

| Doxorubicin | 0.45 | 0.58 | 0.89 |

Table 2: Anticancer Activity of Select Isoquinoline-1,3(2H,4H)-dione and Isoquinolin-1(2H)-one Analogues

| Compound | Cancer Cell Line(s) | Key Findings | Reference |

| 2-Arylisoquinoline-1,3(2H,4H)-dione (1b) | A431, A549, PC3, PANC-1 | Displayed higher cytotoxic activity compared to other analogues; inhibited tumor growth in a xenograft model. | researchgate.net |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Breast cancer sub-panel | Identified as a potent and selective lead compound. | univ.kiev.ua |

Computational Chemistry and Molecular Modeling in the Study of Isoquinoline 1,3 2h,4h Dione Systems

In Silico Analysis of Ligand-Enzyme Interactions

In silico analysis serves as a foundational method for predicting how 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione interacts with biological targets. This approach utilizes computer simulations to model the binding of the ligand (the isoquinoline (B145761) derivative) to the active site of an enzyme. Studies on related N-hydroxyimide compounds, which share structural similarities, have shown that these molecules can act as organocatalysts, where their corresponding imide-N-oxyl radicals are key to their activity. mdpi.com Computational methods are employed to visualize and quantify the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-enzyme complex. These analyses are critical for understanding the mechanism of action and for the rational design of more potent derivatives. For instance, the crystal structure of this compound reveals an essentially planar isoquinoline system, a feature that significantly influences its interaction profile within a confined enzyme active site. nih.govnih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a specific and widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor. For the isoquinoline-1,3(2H,4H)-dione scaffold, docking studies have been instrumental in elucidating binding modes with various enzymes, notably cyclin-dependent kinase 4 (CDK4). plos.orgbohrium.comresearchgate.net In these studies, this compound or its analogues are placed into the three-dimensional structure of the target enzyme's binding pocket. Sophisticated algorithms then calculate the most stable binding poses and estimate the binding affinity, often expressed as a docking score or binding free energy.

These predictions help identify key amino acid residues that form crucial interactions with the ligand. For example, the oxygen atoms of the dione (B5365651) moiety and the benzyloxy group are potential hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with the protein. nih.gov These insights are vital for explaining the compound's biological activity and for guiding synthetic modifications to enhance binding affinity. plos.org

Table 1: Predicted Binding Affinities of Isoquinoline Derivatives with Target Enzymes Note: This table is illustrative, based on typical findings for this class of compounds.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

|---|---|---|---|---|

| Isoquinoline-1,3(2H,4H)-dione Analog | CDK4 | -8.5 | 550 nM | Val, Ala, Phe, Leu |

| This compound | c-Src Tyrosine Kinase | -9.2 | 180 nM | Leu, Asp, Arg |

| Isoquinoline-1,3(2H,4H)-dione Analog | α-amylase | -7.9 | 1.2 µM | Asp, Glu, Trp |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

While molecular docking provides a static snapshot of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of the binding pose and the conformational flexibility of both the ligand and the enzyme.

For a compound like this compound, MD simulations can track the stability of its interactions within the enzyme's active site. mdpi.com By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand's position, researchers can assess whether the initial docking pose is maintained over the simulation period. Furthermore, these simulations can reveal subtle conformational changes in the protein upon ligand binding and highlight the role of water molecules in mediating interactions, offering a more complete and realistic picture of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. For the isoquinoline-1,3(2H,4H)-dione class, 3D-QSAR studies have been successfully performed to understand the structural requirements for inhibitory activity against targets like CDK4. plos.orgnih.gov

In a typical 3D-QSAR study, a dataset of related isoquinoline-1,3(2H,4H)-diones, including derivatives conceptually similar to this compound, is used. plos.org The models generated, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), produce contour maps. bohrium.comresearchgate.net These maps highlight regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding capacity are favorable or unfavorable for biological activity. This information is invaluable for designing new derivatives with enhanced potency by modifying the core structure, such as altering the substituent at the 2-position (the benzyloxy group in this case). plos.orgbohrium.com

Prediction of Electronic Properties and Reactivity Profiles

The electronic properties of a molecule are fundamental to its reactivity and interactions. Computational methods, particularly those based on Density Functional Theory (DFT), are used to calculate these properties for this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. nih.gov

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. DFT calculations also provide information on the distribution of electron density, electrostatic potential, and bond dissociation energies. mdpi.com For instance, calculating the NO–H bond dissociation enthalpy in related N-hydroxyimides helps predict their reactivity as hydrogen atom abstractors, a key step in their catalytic cycles. mdpi.com This data helps predict how this compound will behave in chemical reactions and how it will interact with the electronic environment of an enzyme's active site.

Table 2: Calculated Electronic Properties of Isoquinoline-1,3(2H,4H)-dione Scaffold Note: Values are representative for this class of compounds and may vary with the specific computational method used.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures polarity of the molecule |

Future Prospects and Research Avenues for 2 Benzyloxy Isoquinoline 1,3 2h,4h Dione and Its Derivatives

Development of Novel and Green Synthetic Methodologies

The pursuit of efficient, cost-effective, and environmentally benign synthetic routes to 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione and its derivatives is a paramount objective for contemporary organic chemists. Traditional synthetic methods are progressively being supplanted by innovative techniques that align with the principles of green chemistry.

Recent advancements have highlighted the utility of radical cascade reactions for the construction of the isoquinoline-1,3(2H,4H)-dione core. These methods often employ readily available starting materials and proceed under mild conditions, offering a high degree of atom economy. For instance, the use of acryloyl benzamides as key substrates in radical-mediated cyclization presents a powerful strategy for accessing this heterocyclic system.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of isoquinoline (B145761) derivatives. The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts. This technique holds considerable promise for the high-throughput synthesis of compound libraries for biological screening.

Furthermore, the principles of flow chemistry are beginning to be applied to the synthesis of related heterocyclic systems. Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reproducibility and scalability. The development of flow-based methodologies for the synthesis of this compound and its analogs could pave the way for safer and more efficient large-scale production.

| Synthetic Methodology | Key Advantages | Potential for this compound Synthesis |

| Radical Cascade Reactions | Mild reaction conditions, high atom economy, use of simple precursors. | Efficient construction of the core isoquinoline-1,3-dione scaffold. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, cleaner reactions. | High-throughput synthesis of analog libraries for screening. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Safer and more efficient large-scale production. |

Strategic Design and Synthesis of Advanced Analogs for Enhanced Biological Efficacy

The strategic design and synthesis of advanced analogs of this compound are pivotal for augmenting their biological efficacy and selectivity. A deep understanding of the structure-activity relationships (SAR) is fundamental to this endeavor.

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the key structural features required for potent biological activity. For instance, in the context of inhibiting enzymes like TNF-α, pharmacophore models can elucidate the essential hydrogen bond donors, acceptors, and hydrophobic regions necessary for effective binding. nih.gov Such models serve as a blueprint for the rational design of new analogs with improved potency.

The synthesis of advanced analogs often involves the introduction of diverse substituents at various positions of the isoquinoline-1,3-dione core. For example, modifications at the C-5, C-6, or C-7 positions have been shown to modulate the inhibitory activity against targets like HIV reverse transcriptase. nih.gov The strategic placement of functional groups can enhance binding affinity, improve pharmacokinetic properties, and reduce off-target effects.

The design of hybrid molecules , where the isoquinoline-1,3-dione scaffold is coupled with other pharmacologically active moieties, represents another promising avenue. This approach can lead to compounds with dual or synergistic modes of action, potentially overcoming drug resistance and enhancing therapeutic outcomes.

Exploration of New Therapeutic Targets and Applications

While initial research has focused on the role of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, the precursor to the title compound, as an inhibitor of metalloenzymes, the therapeutic potential of the broader class of isoquinoline-1,3(2H,4H)-diones is far more extensive.

Antiviral research has identified derivatives of isoquinoline-1,3-dione as potential agents against a range of viruses. For example, specific derivatives have shown inhibitory activity against herpes simplex and vaccinia viruses. nih.govplos.org Further exploration of this scaffold could lead to the development of novel antiviral drugs with unique mechanisms of action.

In the realm of oncology , isoquinoline-1,3,4-trione derivatives, which are closely related to the title compound's scaffold, have been identified as potent inhibitors of caspase-3, an enzyme crucial for apoptosis. nih.gov This suggests that derivatives of this compound could be investigated as potential anti-cancer agents that modulate programmed cell death. Furthermore, other analogs have demonstrated inhibitory activity against cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, highlighting their potential in cancer therapy. plos.org

The treatment of neurodegenerative diseases , such as Alzheimer's disease, represents another promising area of application. Isoindoline-1,3-dione derivatives, which share a similar phthalimide-like core, have been investigated as inhibitors of acetylcholinesterase, a key target in Alzheimer's therapy. tandfonline.comnih.gov This suggests that the isoquinoline-1,3(2H,4H)-dione scaffold could be a valuable starting point for the design of new neuroprotective agents.

| Therapeutic Area | Potential Molecular Target | Example of Related Compound Activity |

| Virology | Viral replication enzymes | Inhibition of herpes simplex and vaccinia virus replication. nih.govplos.org |

| Oncology | Caspase-3, Cyclin-Dependent Kinase 4 (CDK4) | Potent inhibition of caspase-3 by isoquinoline-1,3,4-triones. nih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase | Inhibition of acetylcholinesterase by isoindoline-1,3-dione derivatives. tandfonline.comnih.gov |

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational and experimental techniques is revolutionizing the field of drug discovery, and the development of this compound derivatives is no exception. This integrated approach facilitates a more rational and efficient drug design process.

Molecular docking simulations are employed to predict the binding modes of novel isoquinoline-1,3-dione derivatives within the active sites of their biological targets. These in silico studies provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. For example, docking studies have been used to understand the binding of isoquinoline-1,3-dione analogs to the active site of HIV reverse transcriptase. nih.gov

The results from computational studies guide the selection of the most promising candidates for chemical synthesis and subsequent in vitro biological evaluation . This iterative cycle of computational design, synthesis, and experimental testing allows for the rapid optimization of lead compounds. A study on CDK4 inhibitors exemplified this approach, where 3D-QSAR and docking models were used to design twenty new potent molecules with predicted activities better than the most active compound in the initial series. plos.org

Furthermore, molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the biological system. This can help in understanding the stability of the binding interactions and the conformational changes that may occur upon ligand binding. The integration of these computational tools with experimental validation is crucial for the successful development of novel and effective therapeutics based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione?

The compound is synthesized via condensation of homophthalic acid with O-benzyl-hydroxylamine using a Dean–Stark apparatus to remove water, yielding crystals suitable for X-ray analysis. This method produces a planar isoquinoline core with a dihedral angle of 4.2° between benzyl and isoquinoline rings, critical for intermolecular interactions . Derivatives can be synthesized by modifying reaction conditions, such as refluxing in toluene with O-benzyl hydroxylamine (60–96% yields) and characterizing products via 1H NMR and mass spectrometry .

Q. How should solubility and storage conditions be optimized for this compound?

The compound is typically a solid at room temperature. For in vitro studies, dissolve in DMSO; if insoluble, use ethanol, DMF, or aqueous suspensions (e.g., 0.5% CMC Na for oral administration). Stock solutions in DMSO should be stored at -80°C (6 months) or -20°C (1 month). Powder storage: -20°C for 3 years, 4°C for 2 years. Ensure solutions are clear and sequentially mixed (e.g., DMSO:Tween 80:Saline = 10:5:85 for injections) .

Q. What safety protocols are essential for handling this compound?

Use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes. Avoid inhalation; work in a fume hood. Store in sealed containers at controlled temperatures, away from ignition sources. Dispose of waste via approved chemical channels .

Q. How is structural characterization performed for this compound and its derivatives?

Single-crystal X-ray diffraction (SCXRD) confirms the orthorhombic crystal system (space group Pna2₁) and planar isoquinoline moiety (RMSD = 0.0424 Å). Intermolecular C–H⋯O and C–H⋯π interactions stabilize the lattice . NMR (1H, 13C) and mass spectrometry (MS) validate synthetic derivatives, with characteristic signals for benzyl groups (δ 7.2–7.5 ppm in 1H NMR) and molecular ion peaks in MS .

Advanced Research Questions

Q. How does the crystal packing influence its bioactivity as a metalloenzyme inhibitor?

The planar isoquinoline core and keto form enable chelation of Mg²+ or Mn²+, critical for inhibiting metalloenzymes like HIV-1 integrase and RNase H. The 1:1 Mg²+ complex enhances selectivity, while Mn²+ forms a 1:2 complex, inducing redox reactions that generate superoxide anions. Substituents (e.g., 4-methoxycarbonyl) improve antiviral potency by modulating metal-binding affinity and cellular uptake .

Q. What methodological challenges arise in synthesizing derivatives with high yields?

Yields vary (60–96%) due to steric effects and reaction kinetics. For example, introducing bulky substituents (e.g., 4-fluorobenzyl) requires optimized stoichiometry (1.2 eq O-benzyl hydroxylamine) and reflux conditions. Column chromatography (silica gel, petroleum ether/Et₂O mixtures) resolves impurities, while CDI-mediated coupling enhances amide formation efficiency .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

Adding electron-withdrawing groups (e.g., nitro, bromo) at position 6 enhances RNase H inhibition (IC₅₀ < 1 µM), while hydrophilic groups (e.g., hydroxy) improve solubility but reduce membrane permeability. 2-Benzyloxy derivatives show higher metabolic stability than 2-hydroxy analogs, as evidenced by reduced CYP450-mediated degradation .

Q. What advanced spectroscopic techniques resolve contradictions in metal-ligand interaction studies?

ESR spectroscopy identifies Mn²+-induced redox activity (superoxide formation), while UV-Vis and fluorescence quenching quantify Mg²+ binding constants (Kd ~ 10⁻⁶ M). Computational modeling (DFT) corroborates experimental data, revealing enolization as a prerequisite for metal chelation .

Q. How can visible-light-promoted synthesis improve access to acylated derivatives?

A decarboxylative acyl radical cascade under blue LED light (450 nm) enables efficient acylation/cyclization of N-methacryloylbenzamides with α-keto acids. This method avoids toxic catalysts, achieves broad substrate scope (aryl/alkyl acyl groups), and reduces reaction times (≤12 hrs vs. traditional 24–48 hrs) .

Q. What are the implications of its role as a cereblon (CRBN) modulator in targeted protein degradation?

Structural analogs (e.g., 2-(2,6-dioxopiperidin-3-yl) derivatives) bind CRBN, recruiting E3 ubiquitin ligase to degrade disease-related proteins (e.g., IKZF1/3 in myeloma). Modifying the isoquinoline scaffold’s substituents (e.g., piperidine rings) enhances proteolysis-targeting chimera (PROTAC) efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.